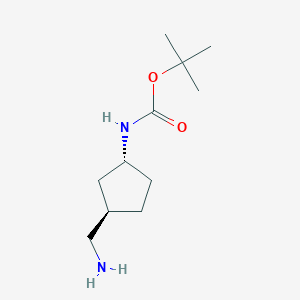
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves strategic steps such as acylation, nucleophilic substitution, and reduction. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized from commercially available starting materials through a series of well-defined reactions, achieving a total yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by their cyclopentane or cyclohexane rings and the presence of tert-butyl carbamate groups. These structural features are critical for their activity and selectivity in chemical reactions. For instance, the crystal structure analysis of a protected β-d-2-deoxyribosylamine, a related compound, demonstrated the significance of the cyclopentane ring's substitution pattern (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, reflecting their versatility in synthesis. For example, the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases their reactivity and utility in organic synthesis (Sakaitani & Ohfune, 1990). Additionally, the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates their role as N-(Boc) nitrone equivalents, highlighting their importance in organic synthesis (Guinchard et al., 2005).
Physical Properties Analysis
The physical properties of tert-butyl carbamates, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for their application in synthesis and drug development. For example, the synthetic and crystallographic studies of a specific tert-butyl carbamate showed its non-planar conformation except for the carbazole moiety, which affects its physical properties and reactivity (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamates, such as reactivity, stability, and the ability to participate in specific reactions, are pivotal for their applications in organic synthesis and medicinal chemistry. Their capability to serve as intermediates in the synthesis of complex molecules is demonstrated through various synthetic routes and reaction mechanisms. For instance, the enantioselective synthesis of tert-butyl carbamates using key steps like iodolactamization emphasizes their utility in producing potent CCR2 antagonists (Campbell et al., 2009).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Stereoisomers
- An efficient stereoselective synthesis route has been described for six stereoisomers of this compound, starting from simple 3-cyclohexene-1-carboxylic acid, which is instrumental in the synthesis of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Intermediate in Biologically Active Compounds
- This compound is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), with an established rapid synthetic method (Zhao, Guo, Lan, & Xu, 2017).
Characterization and Trace Level Evaluation
- It has been characterized and evaluated for trace level of genotoxic impurities in Bictegravir sodium active pharmaceutical ingredient, using liquid chromatography-tandem mass spectrometry (Puppala, Subbaiah, & Maheswaramma, 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate | |
CAS RN |
862700-45-6 |
Source


|
| Record name | rel-[(1R,3R)-3-(Aminomethyl)cyclopentyl]carbamic acid 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)
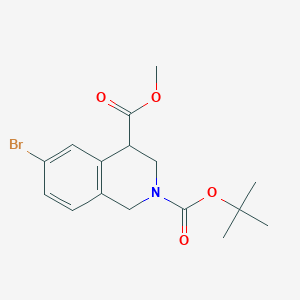
![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)
![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)
![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)
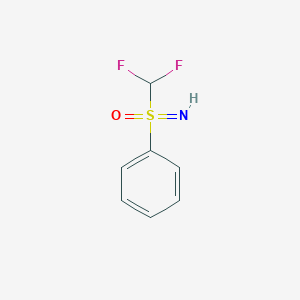
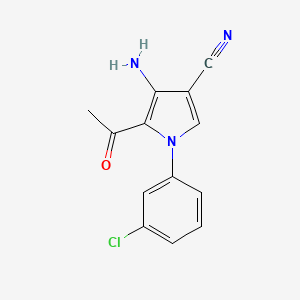
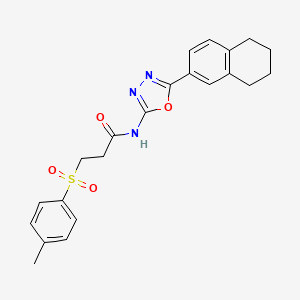
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
